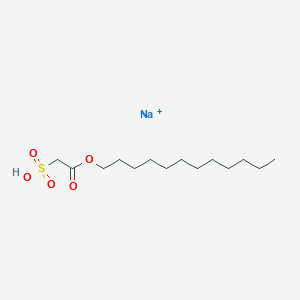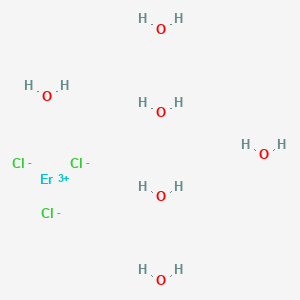
1-Aminopyrrolidin-2-one hydrochloride
Übersicht
Beschreibung
1-Aminopyrrolidin-2-one hydrochloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their reactions are mentioned, which can give insights into the chemistry of similar structures. For instance, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride involves a pyrrolidine structure, which is a five-membered nitrogen-containing ring similar to 1-aminopyrrolidin-2-one . Additionally, the asymmetric synthesis of (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine also involves a pyrrolidine derivative, indicating the relevance of such structures in synthetic chemistry .
Synthesis Analysis
The synthesis of compounds related to 1-aminopyrrolidin-2-one hydrochloride often involves multistep reactions. For example, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride was achieved through condensation, N-alkylation, and hydrolysis, with a high overall yield and purity suitable for scale-up production . Similarly, the asymmetric synthesis of a pyrrolidine derivative was accomplished using a tethered aminohydroxylation of an alkene, followed by deprotection steps . These methods could potentially be adapted for the synthesis of 1-aminopyrrolidin-2-one hydrochloride.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring containing nitrogen. The presence of substituents on the ring, such as amino groups, can influence the molecule's reactivity and interaction with other compounds. For instance, the hydrochloride salt of 2-amino-5-iodopyridine exhibits hydrogen bonding and π-stacking, which stabilize the crystal structure . These structural features are important when considering the molecular structure analysis of 1-aminopyrrolidin-2-one hydrochloride.
Chemical Reactions Analysis
Chemical reactions involving pyrrolidine derivatives can be quite diverse. The [4+4] photodimerization of 2-aminopyridine hydrochloride in the presence of cucurbit uril is an example of a stereoselective reaction yielding a specific isomer . Additionally, the multicomponent synthesis of pyridine derivatives in an aqueous micellar medium demonstrates the versatility of reactions involving amino-substituted compounds . These reactions provide a context for understanding the types of chemical transformations that 1-aminopyrrolidin-2-one hydrochloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be inferred from related compounds. For example, the hydrochloride salts of 2-amino-5-iodopyridine were prepared from aqueous solutions, indicating their solubility in water . The antibacterial activity of certain pyridonecarboxylic acids with pyrrolidine substituents also highlights the biological relevance of these compounds . These properties are crucial for understanding the behavior of 1-aminopyrrolidin-2-one hydrochloride in various environments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Synthesis of Pyrrolidine-2-one Derivatives: Research conducted by Betti, Hussain, and Kadhem (2020) focused on preparing a number of pyrrolidine-2-one derivatives, which showed good antibacterial activity against certain bacteria. These derivatives were synthesized from 1-aminopyrrolidine-2-one through various reactions and diagnosed using infrared, nuclear magnetic resonance, and mass spectroscopy techniques (Betti, Hussain, & Kadhem, 2020).
Industrial Applications
- Resolution of Aminopyrrolidine: Sakurai, Yuzawa, and Sakai (2008) explored the resolution of 3-aminopyrrolidine, a key intermediate for chiral pharmaceuticals, via diastereomeric salt formation, focusing on industrial-scale production (Sakurai, Yuzawa, & Sakai, 2008).
Biochemical Research
- Electrochemically Active Probes for Biomolecules: Baldoli et al. (2007) used carboxy-terminated polyvinylpyrrolidin-2-one as a support for ferrocene labeled amino acid and peptide nucleic acid derivatives, creating water-soluble and biocompatible probes for biomolecular research (Baldoli et al., 2007).
Pharmaceutical Research
- Inhibitors for Type 2 Diabetes Treatment: Wright et al. (2006) synthesized a novel series of cis-2,5-dicyanopyrrolidine alpha-amino amides as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes. The study includes the mode of binding and pharmacological profiling of these inhibitors (Wright et al., 2006).
Organic Chemistry
Synthesis of Substituted Pyrrolines
Sorgi et al. (2003) discussed the synthesis of substituted 1-pyrrolines using N-Vinylpyrrolidin-2-One, contributing to advancements in organic synthesis techniques (Sorgi, Maryanoff, McComsey, & Maryanoff, 2003).
Factor Xa Inhibitors
Young et al. (2006) developed factor Xa inhibitors using 3-(6-chloronaphth-2-ylsulfonyl)aminopyrrolidin-2-one, showcasing the role of pyrrolidin-2-ones in anticoagulant drug development (Young et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-aminopyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-6-3-1-2-4(6)7;/h1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPFNJOTVWTWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621303 | |
| Record name | 1-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminopyrrolidin-2-one hydrochloride | |
CAS RN |
20386-22-5 | |
| Record name | 1-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)











